Lucifer yellow ethylenediamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

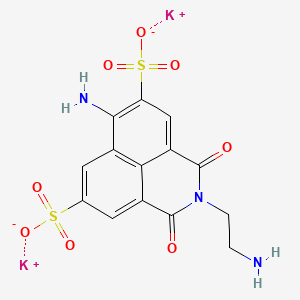

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H11K2N3O8S2 |

|---|---|

Molecular Weight |

491.6 g/mol |

IUPAC Name |

dipotassium;6-amino-2-(2-aminoethyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate |

InChI |

InChI=1S/C14H13N3O8S2.2K/c15-1-2-17-13(18)8-4-6(26(20,21)22)3-7-11(8)9(14(17)19)5-10(12(7)16)27(23,24)25;;/h3-5H,1-2,15-16H2,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 |

InChI Key |

DZLBCTJAVKJWJD-UHFFFAOYSA-L |

Canonical SMILES |

C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)CCN)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

Lucifer Yellow Ethylenediamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts

Lucifer yellow ethylenediamine (B42938) (LYen) is a highly fluorescent, polar tracer molecule valued in biological research for its utility in visualizing cell morphology, assessing intercellular communication, and determining the integrity of epithelial and endothelial barriers.[1][2][3] Its ethylenediamine group allows it to be covalently linked to biomolecules through fixation with aldehydes, making it a robust tool for detailed anatomical and pathway analysis.[1][2][4] LYen is membrane-impermeant and is therefore introduced into cells via methods such as microinjection, electroporation, or scrape loading. Its passage between cells is a key indicator of direct cytoplasmic communication through gap junctions, while its ability to cross cellular layers in a transwell assay is a reliable measure of paracellular permeability.[5][6]

Physicochemical and Spectroscopic Properties

A summary of the key quantitative data for Lucifer yellow and its derivatives is presented in the table below. This information is crucial for designing and executing experiments, as well as for data analysis.

| Property | Value | Notes |

| Molecular Formula | C14H11K2N3O8S2 | For the dipotassium (B57713) salt of Lucifer yellow ethylenediamine.[1][2][7][8] |

| Molecular Weight | 491.58 g/mol | For the dipotassium salt of this compound.[1][2][7][8] |

| Excitation Maximum (λex) | ~428-430 nm | [9][10][11] |

| Emission Maximum (λem) | ~536-544 nm | [9][10][11] |

| Quantum Yield | 0.21 | For Lucifer yellow CH in water.[12] |

| Solubility (Water) | ~1 mg/mL (for LY CH) | Aqueous solutions are not recommended for storage beyond one day.[13] |

| Solubility (DMSO) | 10 mM | For this compound.[7] |

Key Applications and Signaling Pathways

This compound is instrumental in elucidating complex biological processes. Below are its primary applications and the associated signaling pathways, visualized with diagrams.

Gap Junctional Intercellular Communication (GJIC)

LYen is widely used to assess the functionality of gap junctions, which are intercellular channels that allow the passage of ions and small molecules between adjacent cells. These channels are formed by the docking of two hemichannels, or connexons, one from each cell. Each connexon is composed of six protein subunits called connexins.[14][15] The permeability of gap junctions to Lucifer yellow is dependent on the specific connexin isoforms that constitute the channel.[16][17]

The regulation of gap junction communication is a dynamic process influenced by various signaling pathways. Neurotransmitters, cytokines, and growth factors can activate downstream kinases such as Protein Kinase A (PKA), Protein Kinase C (PKC), and Extracellular signal-regulated kinase (ERK), leading to the phosphorylation of connexins and modulation of channel gating.[14][18]

Neuronal Tracing

In neuroscience, LYen is a valuable tool for anterograde and retrograde neuronal tracing, allowing for the mapping of neural circuits.[19][20][21][22] When injected into a specific brain region, the dye is taken up by neurons and transported along their axons, revealing their projections and synaptic connections.[19][20] This technique is often combined with immunohistochemistry to identify the neurotransmitter phenotype of the traced neurons.

Paracellular Permeability

LYen is used to assess the integrity of epithelial and endothelial barriers, such as the blood-brain barrier.[5][6] In a transwell assay, cells are cultured on a porous membrane, creating a barrier between two compartments. LYen is added to the apical side, and its appearance on the basolateral side over time is measured.[5] This paracellular transport occurs through the tight junctions between cells and is a measure of the barrier's "leakiness".[23][24]

Experimental Protocols

Detailed methodologies for key experiments using this compound are provided below.

Microinjection for Cell Loading and Gap Junction Analysis

This protocol is adapted for the manual loading of individual cells to assess dye transfer to neighboring cells.

Materials:

-

Lucifer yellow CH, dilithium (B8592608) salt

-

Microinjection setup with micromanipulator and pressure injector

-

Glass micropipettes

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Fluorescence microscope

Procedure:

-

Prepare a 1-5% (w/v) solution of Lucifer yellow CH in sterile PBS.

-

Backfill a glass micropipette with the Lucifer yellow solution.

-

Mount the micropipette on the microinjector.

-

Under microscopic guidance, carefully impale a single cell in the culture dish.

-

Apply a brief pulse of pressure to inject the dye into the cell.

-

Withdraw the micropipette and allow 3-5 minutes for the dye to diffuse into neighboring cells through gap junctions.

-

Observe and capture images of dye transfer using a fluorescence microscope with appropriate filter sets (Excitation: ~428 nm, Emission: ~536 nm).

-

Quantify gap junctional communication by counting the number of fluorescent cells surrounding the injected cell.[24]

Electroporation for Cell Loading

This method allows for the loading of a population of cells in suspension.

Materials:

-

Lucifer yellow CH

-

Electroporation device and cuvettes

-

Cell suspension in a low-conductivity buffer (e.g., electroporation buffer)

-

Cell culture medium

Procedure:

-

Prepare a 5 mM solution of Lucifer yellow in the electroporation buffer.

-

Resuspend the cells in the Lucifer yellow solution.

-

Transfer the cell suspension to an electroporation cuvette.

-

Apply an electrical pulse using the electroporation device. Optimal parameters (voltage, pulse length) should be determined empirically for each cell type.

-

Immediately after the pulse, transfer the cells to pre-warmed culture medium to allow for membrane resealing and recovery.

-

Incubate for 15-30 minutes to allow for dye diffusion throughout the cytoplasm.

-

Wash the cells with PBS to remove extracellular dye before imaging.

Paracellular Permeability Assay (Transwell)

This protocol assesses the integrity of a cell monolayer.

Materials:

-

Cells cultured on a porous transwell membrane insert

-

Lucifer yellow CH

-

Hank's Balanced Salt Solution (HBSS) or other suitable buffer

-

24-well or 96-well plate

-

Fluorescence plate reader

Procedure:

-

Wash the cell monolayer on the transwell insert with pre-warmed HBSS.

-

Add fresh HBSS to the basolateral (lower) chamber.

-

Add a known concentration of Lucifer yellow (e.g., 100 µM) in HBSS to the apical (upper) chamber.

-

Incubate at 37°C for a defined period (e.g., 1-2 hours).

-

At the end of the incubation, collect a sample from the basolateral chamber.

-

Measure the fluorescence of the basolateral sample using a plate reader (Excitation: ~485 nm, Emission: ~535 nm).

-

Calculate the apparent permeability coefficient (Papp) to quantify the barrier integrity.

Conclusion

This compound remains a cornerstone fluorescent tracer in cell biology and neuroscience. Its well-characterized spectral properties, coupled with its utility in diverse experimental paradigms, make it an invaluable tool for researchers investigating cellular communication, neuronal connectivity, and the integrity of biological barriers. The protocols and pathway diagrams provided in this guide offer a comprehensive resource for the effective application of this versatile probe in a research setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biocat.com [biocat.com]

- 3. This compound | 161578-11-6 [chemicalbook.com]

- 4. Lucifer yellow - Wikipedia [en.wikipedia.org]

- 5. Lucifer Yellow - A Robust Paracellular Permeability Marker in a Cell Model of the Human Blood-brain Barrier [jove.com]

- 6. Lucifer Yellow - A Robust Paracellular Permeability Marker in a Cell Model of the Human Blood-brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Immunomart [immunomart.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Spectrum [Lucifer Yellow] | AAT Bioquest [aatbio.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. caymanchem.com [caymanchem.com]

- 12. omlc.org [omlc.org]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. Minireview: Regulation of Gap Junction Dynamics by Nuclear Hormone Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Specific permeability and selective formation of gap junction channels in connexin-transfected HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Gap junction permeability: selectivity for anionic and cationic probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. molbiolcell.org [molbiolcell.org]

- 19. Visualization of neurons filled with biotinylated-lucifer yellow following identification of efferent connectivity with retrograde transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Combined anterograde tracing with biotinylated dextran-amine, retrograde tracing with fast blue and intracellular filling of neurons with lucifer yellow: an electron microscopic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. dadun.unav.edu [dadun.unav.edu]

- 22. Claustro-neocortical connections in the rat as demonstrated by retrograde tracing with Lucifer yellow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Paracellular transport - Wikipedia [en.wikipedia.org]

- 24. youtube.com [youtube.com]

An In-depth Technical Guide to the Chemical Properties of Lucifer Yellow Ethylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Lucifer yellow ethylenediamine (B42938), a versatile fluorescent dye widely utilized in biological research. This document collates critical data on its physicochemical and fluorescent characteristics, details key experimental protocols for its application and characterization, and presents visual workflows for its use in neuroanatomical tracing and the assessment of gap junctional intercellular communication.

Core Chemical and Physical Properties

Lucifer yellow ethylenediamine (LYen) is a highly fluorescent, polar tracer molecule. Its utility in research stems from its intense yellow fluorescence, water solubility, and the presence of a reactive ethylenediamine group. This functional group allows for its covalent linkage to other molecules and fixation within cells, a crucial feature for many biological imaging applications.[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that some data may be reported for the closely related compound Lucifer yellow CH, and this is indicated where applicable.

| Property | Value | Source(s) |

| CAS Number | 161578-11-6 | [2][3] |

| Molecular Formula | C₁₄H₁₁K₂N₃O₈S₂ | [2][4] |

| Molecular Weight | 491.58 g/mol | [2][4] |

| Solubility | 10 mM in DMSO | [2][3] |

| Appearance | Yellow solid | [3] |

| Storage | Room temperature | [3][5] |

Fluorescent Properties

This compound is a bright fluorophore with excitation and emission maxima in the visible spectrum. Its fluorescence is sensitive to the local environment, a property that can be exploited in various sensing applications.[6]

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~428-430 nm | [7] |

| Emission Maximum (λem) | ~536-540 nm | [7] |

| Fluorescence Lifetime (τ) | ~9.51 - 9.94 ns (in ethanol) | [8] |

| Quantum Yield (Φ) | 0.21 (for Lucifer Yellow CH in water) | [9] |

| Molar Extinction Coefficient (ε) | 24,200 cm⁻¹M⁻¹ at 279.8 nm (for Lucifer Yellow CH) | [9] |

Chemical Reactivity and Applications

The primary chemical feature of this compound is its terminal primary amine, which allows it to readily react with aldehydes and ketones to form Schiff bases. These Schiff bases can be subsequently reduced by agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaCNBH₃) to form stable, covalent amine derivatives.[5][10][11] This reactivity is fundamental to its use as a fixable tracer in cell biology.

Key Applications

-

Neuroanatomical Tracing: Its ability to be fixed in cells makes it an excellent tool for retrograde and anterograde tracing of neuronal pathways.[12][13]

-

Gap Junctional Intercellular Communication (GJIC) Assays: As a small, membrane-impermeant molecule, it can pass through gap junctions, making it a valuable tool for studying cell-cell communication.[14][15][16][17]

-

Cellular Morphology Visualization: Microinjection of this compound allows for the detailed visualization of cellular structures, such as dendritic arbors of neurons.[18][19]

-

Polar Tracer: Its polar nature and membrane impermeability make it a reliable tracer for studying processes like endocytosis and membrane integrity.[5][10]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the characterization and application of this compound.

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.

Materials:

-

This compound

-

A fluorescent standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

High-purity solvent (e.g., water, ethanol)

-

Volumetric flasks and pipettes

Methodology:

-

Prepare a series of dilute solutions of both the this compound and the fluorescent standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the UV-Vis absorption spectra of all solutions and the solvent blank. Record the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Calculate the quantum yield (Φ_s) of the sample using the following equation:

Φ_s = Φ_r * (A_r / A_s) * (I_s / I_r) * (η_s² / η_r²)

Where:

-

Φ_r is the quantum yield of the reference standard.

-

A_r and A_s are the absorbances of the reference and sample at the excitation wavelength, respectively.

-

I_r and I_s are the integrated fluorescence intensities of the reference and sample, respectively.

-

η_r and η_s are the refractive indices of the reference and sample solutions, respectively.

-

Retrograde Neuroanatomical Tracing

Objective: To label neurons that project to a specific brain region using retrograde transport of this compound.

Materials:

-

This compound solution (e.g., 5-10% in sterile saline or phosphate-buffered saline)

-

Stereotaxic apparatus

-

Microsyringe or micropipette with a fine tip

-

Anesthetized animal model

-

Perfusion and fixation solutions (e.g., paraformaldehyde)

-

Vibratome or microtome

-

Fluorescence microscope

Methodology:

-

Anesthetize the animal and place it in the stereotaxic apparatus.

-

Perform a craniotomy to expose the target brain region.

-

Slowly inject a small volume (e.g., 0.1-0.5 µL) of the this compound solution into the target region using the microsyringe.

-

Allow for a survival period of several days to a week to permit retrograde transport of the dye to the neuronal cell bodies.

-

Perfuse the animal with saline followed by a fixative solution (e.g., 4% paraformaldehyde).

-

Dissect the brain and post-fix it in the same fixative.

-

Section the brain into thin slices (e.g., 40-50 µm) using a vibratome or microtome.

-

Mount the sections on slides and visualize the labeled neurons using a fluorescence microscope with appropriate filters for Lucifer yellow.

Scrape-Loading Dye Transfer Assay for Gap Junction Communication

Objective: To assess the extent of gap junctional intercellular communication between cultured cells.

Materials:

-

Confluent cell culture in a petri dish

-

Lucifer yellow CH solution (e.g., 1 mg/mL in phosphate-buffered saline)

-

Rhodamine-dextran solution (as a high molecular weight control)

-

Surgical scalpel

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Methodology:

-

Wash the confluent cell monolayer with PBS.

-

Add the Lucifer yellow and rhodamine-dextran solution to the cells.

-

Make several scrapes across the cell monolayer with a surgical scalpel to transiently permeabilize the cells along the scrape line.

-

Incubate for a short period (e.g., 2-5 minutes) to allow the dyes to enter the scraped cells and transfer to adjacent cells via gap junctions.

-

Wash the cells thoroughly with PBS to remove extracellular dye.

-

Observe the cells under a fluorescence microscope. Lucifer yellow will have transferred to neighboring cells in communication-competent cultures, while the larger rhodamine-dextran will be confined to the initially scraped cells.

-

Quantify the extent of dye transfer by measuring the distance the Lucifer yellow has migrated from the scrape line or by counting the number of fluorescent cells.

Visualized Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound.

Caption: Workflow for Retrograde Neuroanatomical Tracing.

Caption: Scrape-Loading Dye Transfer Assay Workflow.

Caption: Chemical Fixation of this compound.

References

- 1. Polar Tracers—Section 14.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. gentaur.com [gentaur.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Excited-state dynamics of the fluorescent probe Lucifer Yellow in liquid solutions and in heterogeneous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Rhodamine B, Coumarin 6 and Lucifer Yellow - PMC [pmc.ncbi.nlm.nih.gov]

- 9. omlc.org [omlc.org]

- 10. This compound | 161578-11-6 [chemicalbook.com]

- 11. biocat.com [biocat.com]

- 12. Visualization of neurons filled with biotinylated-lucifer yellow following identification of efferent connectivity with retrograde transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dadun.unav.edu [dadun.unav.edu]

- 14. Scrape Loading/Dye Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. Visualizing Astrocyte Morphology Using Lucifer Yellow Iontophoresis [jove.com]

Lucifer Yellow Ethylenediamine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lucifer yellow ethylenediamine (B42938), a versatile fluorescent tracer. This document details its physicochemical properties, experimental applications, and protocols for its use in cellular and neuroscience research.

Core Properties and Data

Lucifer yellow ethylenediamine is a polar, membrane-impermeant fluorescent dye. Its primary amine group allows for covalent linkage to surrounding biomolecules via aldehyde-based fixation, making it an excellent tool for detailed morphological studies.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁K₂N₃O₈S₂ | [1][2][3][4] |

| Molecular Weight | 491.58 g/mol | [1][2][3][4] |

| Excitation Maximum | ~428 nm | [5][6] |

| Emission Maximum | ~533-544 nm | [5][6] |

| Quantum Yield | ~0.21 in water* | [7] |

| Solubility | 10 mM in DMSO | [2][8] |

| Appearance | Solid Powder | [1] |

Key Applications

This compound is widely utilized in a variety of research applications, including:

-

Neuronal Tracing: Its ability to be fixed in place allows for the detailed mapping of neuronal morphology, including dendritic arborization and axonal projections.

-

Gap Junction Studies: As a small, hydrophilic molecule, it can pass through gap junctions, making it an effective tool for studying intercellular communication.

-

Cellular Permeability Assays: Its membrane impermeability makes it a reliable marker for assessing the integrity of cellular barriers, such as in studies of tight junctions.

-

Cell Lineage and Fate Mapping: It can be loaded into cells to track their movement, division, and differentiation over time.

Experimental Protocols

The following are detailed methodologies for common applications of this compound.

Cell Loading: Microinjection and Electroporation

Loading Lucifer yellow into living cells is the first step for many applications. The two primary methods are microinjection and electroporation.

-

Prepare the Dye Solution: Dissolve this compound in sterile water or an appropriate intracellular buffer to a final concentration of 1-5% (w/v).

-

Load the Micropipette: Backfill a fine-tipped glass micropipette with the dye solution.

-

Cell Impalement: Under microscopic guidance, carefully impale the target cell with the micropipette.

-

Dye Injection: Apply positive pressure to inject the dye into the cytoplasm. The amount of dye can be controlled by the injection pressure and duration.

-

Recovery: Allow the cell to recover for a period before proceeding with imaging or further experimentation.

-

Cell Preparation: Harvest and wash cells, resuspending them in an electroporation buffer.

-

Add Dye: Add this compound to the cell suspension at a final concentration of 1-5 mM.

-

Electroporation: Transfer the cell/dye mixture to an electroporation cuvette and apply a high-voltage pulse using an electroporator. Optimal voltage and pulse duration are cell-type dependent and should be empirically determined.

-

Recovery and Culture: Immediately after the pulse, transfer the cells to a pre-warmed culture medium and allow them to recover.

Diagram 1: Cell Loading Workflow

Gap Junction Communication Assay: Scrape Loading

This method is used to assess the degree of intercellular communication through gap junctions.

-

Cell Culture: Grow cells to a confluent monolayer in a culture dish.

-

Prepare Dye Solution: Prepare a solution of this compound (e.g., 1 mg/mL) in a physiologically compatible buffer (e.g., PBS).

-

Scrape the Monolayer: Using a fine needle or scalpel blade, make a scrape or incision across the cell monolayer.

-

Dye Loading: Immediately add the dye solution to the dish and incubate for 3-5 minutes. The dye will enter the cells along the scrape line.

-

Washing: Gently wash the monolayer several times with fresh buffer to remove extracellular dye.

-

Fixation (Optional): For long-term storage and more detailed imaging, fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes.

-

Imaging: Observe the cells using a fluorescence microscope. The extent of dye transfer from the initially loaded cells at the scrape line to adjacent cells indicates the level of gap junctional communication.

Diagram 2: Gap Junction Assay Workflow

Paracellular Permeability Assay

This assay measures the integrity of cellular barriers, such as epithelial or endothelial cell monolayers grown on permeable supports.

-

Cell Culture: Seed cells on a permeable membrane insert (e.g., Transwell®) and culture until a confluent monolayer is formed.

-

Prepare Assay Buffer: Use a suitable buffer such as Hanks' Balanced Salt Solution (HBSS) with Ca²⁺, Mg²⁺, and 10 mM HEPES, pH 7.4.

-

Assay Setup:

-

Add fresh assay buffer to the basolateral (bottom) compartment.

-

Add this compound (e.g., 100 µM) in assay buffer to the apical (top) compartment.

-

-

Incubation: Incubate the plate at 37°C for 1-2 hours, often with gentle shaking.

-

Sample Collection: Collect a sample from the basolateral compartment.

-

Quantification: Measure the fluorescence of the basolateral sample using a fluorescence plate reader (excitation ~428 nm, emission ~530 nm).

-

Analysis: The amount of Lucifer yellow that has passed from the apical to the basolateral compartment is inversely proportional to the tightness of the cellular barrier.

Diagram 3: Paracellular Permeability Assay Workflow

Conclusion

This compound remains a valuable tool for researchers in cell biology and neuroscience. Its bright fluorescence, fixability, and utility in a range of applications make it a versatile probe for investigating cellular structure, communication, and barrier function. The protocols and data provided in this guide offer a comprehensive resource for the effective application of this dye in a laboratory setting.

References

- 1. This compound | 161578-11-6 [chemicalbook.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. biocat.com [biocat.com]

- 5. Spectrum [Lucifer Yellow] | AAT Bioquest [aatbio.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. omlc.org [omlc.org]

- 8. gentaur.com [gentaur.com]

In-Depth Technical Guide to the Excitation and Emission Spectra of Lucifer Yellow Ethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucifer yellow ethylenediamine (B42938) (LYen) is a highly fluorescent, polar tracer dye widely used in the biological sciences. Its utility stems from its ability to be fixed in cells, its high quantum yield, and its sensitivity to the local environment. This guide provides a comprehensive overview of the spectral properties of LYen, detailed experimental protocols for their measurement, and a workflow for fluorescence spectroscopy.

Lucifer yellow is a fluorescent dye that can be readily visualized in both living and fixed cells using a fluorescence microscope[1]. The ethylenediamine derivative of Lucifer yellow (LYen) can be coupled with aldehydes and ketones to form Schiff bases, which can then be reduced to stable amine derivatives[2][3][4].

Photophysical Properties of Lucifer Yellow Ethylenediamine

The excitation and emission spectra of Lucifer yellow are influenced by various environmental factors, including solvent polarity. The photophysics of LYen have been investigated in several polar solvents, with fluorescence and intersystem crossing being the primary deactivation pathways for its first singlet excited state[5][6]. In aqueous solutions, intermolecular proton transfer can also become a significant deactivation channel[5][6].

Spectral Characteristics

The core spectral characteristics of Lucifer yellow are summarized in the table below. It's important to note that these values can shift based on the specific experimental conditions.

| Property | Value | Solvent/Conditions | Reference |

| Excitation Maximum (λex) | 428 nm | General | [7][8][9] |

| 418 nm | Phosphate-Buffered Saline (PBS) | [10] | |

| ~430 nm | Water, Ethanol, Methanol | [11] | |

| Emission Maximum (λem) | 544 nm | General | [7] |

| 536 nm | General | [9] | |

| 533 nm | General | [8] | |

| 525 nm | Phosphate-Buffered Saline (PBS) | [10] | |

| ~540 nm | Water | [11] | |

| ~530 nm | Ethanol, Methanol | [11] | |

| Stokes Shift | 116 nm | Calculated from 428 nm excitation and 544 nm emission | [7] |

| Quantum Yield (Φ) | 0.21 | Water | [12] |

| Fluorescence Lifetime (τ) | 9.68 ± 0.87 ns | 10⁻⁵ M in Methanol | [11] |

| 9.51 ± 2.62 ns | 10⁻⁵ M in Ethanol (mixed with Rhodamine B) | [11] |

Solvent Effects

Solvent polarity can significantly impact the fluorescence emission of a fluorophore. An increase in solvent polarity can lead to a red shift (longer wavelengths) in the emission spectrum due to the stabilization of the excited state by the surrounding solvent molecules[13]. The photophysics of Lucifer yellow CH, a related compound, have been shown to be sensitive to solvent polarity, with different nonradiative processes dominating in solvents of low and high polarity[14][15].

Experimental Protocol: Measurement of Excitation and Emission Spectra

This section provides a detailed methodology for determining the excitation and emission spectra of this compound using a spectrofluorometer.

I. Materials and Equipment

-

This compound

-

Solvent: High-purity solvent (e.g., water, ethanol, methanol, or phosphate-buffered saline)

-

Spectrofluorometer: An instrument capable of measuring fluorescence excitation and emission spectra.

-

Quartz Cuvettes: 1 cm pathlength quartz cells are recommended to avoid inner-filter effects[12].

-

Micropipettes and tips

-

Volumetric flasks and other standard laboratory glassware

II. Sample Preparation

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the chosen solvent. A typical starting concentration might be 1 mM. Protect the solution from light to prevent photobleaching.

-

Working Solution Preparation: Dilute the stock solution to the desired final concentration for measurement. A common concentration for spectral measurements is in the micromolar range (e.g., 5 x 10⁻⁵ M)[11][16]. It is crucial to prepare samples with an absorbance of less than 0.1 at the excitation and all emission wavelengths to ensure uniform illumination and avoid the inner-filter effect[12].

III. Instrumentation Setup and Data Acquisition

The following are general guidelines for setting up a spectrofluorometer. Specific parameters may vary depending on the instrument manufacturer and model.

-

Instrument Warm-up: Allow the instrument's light source (typically a Xenon arc lamp) to warm up for the manufacturer-recommended time to ensure stable output.

-

Cuvette Placement: Place a cuvette containing the blank solvent in the sample holder.

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the expected emission maximum (e.g., 540 nm).

-

Set the excitation monochromator to scan a range of wavelengths (e.g., 350 nm to 500 nm).

-

Set the excitation and emission slit widths. A typical starting point is a spectral bandwidth of 4-5 nm[12].

-

Acquire the excitation spectrum of the blank solution.

-

Replace the blank cuvette with the Lucifer yellow sample cuvette.

-

Acquire the excitation spectrum of the sample.

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined excitation maximum (e.g., 428 nm).

-

Set the emission monochromator to scan a range of wavelengths (e.g., 450 nm to 650 nm).

-

Keep the slit widths the same as for the excitation scan.

-

Acquire the emission spectrum of the blank solution.

-

Replace the blank cuvette with the Lucifer yellow sample cuvette.

-

Acquire the emission spectrum of the sample.

-

IV. Data Processing and Analysis

-

Background Subtraction: Subtract the blank spectrum from the corresponding sample spectrum to correct for solvent Raman scattering and other background signals[12].

-

Instrumental Correction: Correct the spectra for the wavelength-dependent sensitivity of the instrument's monochromators and detector[12]. Most modern spectrofluorometers have software that can perform this correction automatically.

-

Determination of Maxima: Identify the peak wavelengths in the corrected excitation and emission spectra.

Experimental Workflow and Visualization

The general workflow for fluorescence spectroscopy is a logical sequence of steps from sample preparation to data analysis. This process can be visualized to provide a clear understanding of the experimental pipeline.

Conclusion

This technical guide provides a detailed overview of the excitation and emission properties of this compound, a versatile fluorescent probe. By understanding its photophysical characteristics and following standardized experimental protocols, researchers can effectively utilize this dye in a wide range of applications, from cell tracing to studying cellular environments. The provided data and methodologies serve as a valuable resource for scientists and professionals in the fields of biology, chemistry, and drug development.

References

- 1. Lucifer yellow - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biocat.com [biocat.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. Excited-state dynamics of the fluorescent probe Lucifer Yellow in liquid solutions and in heterogeneous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Excited-state dynamics of the fluorescent probe Lucifer Yellow in liquid solutions and in heterogeneous media - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 7. Spectrum [Lucifer Yellow] | AAT Bioquest [aatbio.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. FluoroFinder [app.fluorofinder.com]

- 10. researchgate.net [researchgate.net]

- 11. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Rhodamine B, Coumarin 6 and Lucifer Yellow - PMC [pmc.ncbi.nlm.nih.gov]

- 12. omlc.org [omlc.org]

- 13. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 14. Anomalous excited-state dynamics of lucifer yellow CH in solvents of high polarity: evidence for an intramolecular proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Fixability of Lucifer Yellow Ethylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the chemical and practical aspects of fixing Lucifer Yellow ethylenediamine (B42938), a fluorescent tracer, for microscopic analysis. We will explore the underlying chemical reactions that enable its fixation, provide detailed experimental protocols for its use, and present the available data in a structured format. This document serves as a comprehensive resource for researchers utilizing Lucifer Yellow ethylenediamine in their experimental workflows.

Introduction to Lucifer Yellow and its Derivatives

Lucifer Yellow is a family of highly fluorescent, water-soluble dyes widely used as polar tracers in biological research. These dyes are particularly valuable for visualizing neuronal morphology, investigating cell-cell communication through gap junctions, and tracking endocytic pathways. A key feature of certain Lucifer Yellow derivatives is their ability to be "fixed" within cells, allowing for permanent sample preparation and detailed microscopic examination.

The fixability of these dyes is conferred by reactive functional groups that can covalently bind to cellular components upon treatment with crosslinking agents, such as aldehydes. Common fixable derivatives include Lucifer Yellow CH (containing a carbohydrazide (B1668358) group) and Lucifer Yellow Cadaverine. This guide focuses on this compound, another fixable variant.

Chemical Basis of this compound Fixation

The ability to fix this compound within biological samples is based on a well-established chemical reaction with aldehyde-based fixatives, such as formaldehyde (B43269) (prepared from paraformaldehyde) and glutaraldehyde. The ethylenediamine moiety of the Lucifer Yellow molecule possesses a primary amine group that is crucial for this process.

The fixation occurs in a two-step process:

-

Schiff Base Formation: The primary amine group of this compound reacts with an aldehyde group from the fixative to form a Schiff base (an imine). This reaction is a condensation reaction, involving the elimination of a water molecule.

-

Reduction to a Stable Amine: The resulting Schiff base can be further stabilized by reduction to a stable secondary amine derivative. This reduction step is often carried out using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaCNBH₃), ensuring the permanent covalent linkage of the dye to the surrounding biomolecules.[1][2]

Below is a diagram illustrating the chemical reaction pathway for the fixation of this compound with a generic aldehyde.

Experimental Protocols

While specific protocols for this compound are not abundantly published, the following detailed methodologies are based on established protocols for other fixable Lucifer Yellow derivatives and general aldehyde fixation techniques.[3][4][5][6] Researchers should optimize these protocols for their specific cell or tissue type and experimental conditions.

Materials

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Paraformaldehyde (PFA), electron microscopy grade

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Sodium Borohydride (NaBH₄) (optional, for reduction)

-

Mounting medium

Preparation of Fixative Solution (4% Paraformaldehyde in PBS)

-

To prepare 100 mL of 4% PFA solution, add 4 grams of paraformaldehyde powder to 80 mL of PBS in a fume hood.

-

Heat the solution to 60-70°C while stirring continuously until the PFA dissolves. Do not exceed 70°C.

-

Add one to two drops of 1 M NaOH to aid in dissolving the PFA.

-

Once dissolved, cool the solution to room temperature.

-

Adjust the pH to 7.2-7.4 using 1 M HCl or 1 M NaOH.

-

Bring the final volume to 100 mL with PBS.

-

Filter the solution through a 0.22 µm filter. Store at 4°C for up to one week or at -20°C for longer-term storage.

Fixation Protocol for Cultured Cells

-

After introducing this compound into the cells (e.g., via microinjection, electroporation, or endocytosis), gently wash the cells twice with pre-warmed PBS.

-

Aspirate the PBS and add the 4% PFA fixative solution to completely cover the cells.

-

Incubate for 15-20 minutes at room temperature.

-

Aspirate the fixative solution and wash the cells three times with PBS for 5 minutes each.

-

(Optional) To reduce the Schiff base to a more stable amine, incubate the cells with a freshly prepared solution of 0.1% sodium borohydride in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

The cells are now fixed and can be processed for imaging. Mount the coverslip with an appropriate mounting medium.

Fixation Protocol for Tissue Sections

-

Following the introduction of this compound into the tissue, perfuse the animal with PBS followed by 4% PFA.

-

Dissect the tissue of interest and post-fix by immersion in 4% PFA for 2-4 hours at 4°C. The duration of post-fixation may need to be optimized depending on the tissue size and type.

-

Cryoprotect the tissue by incubating in a sucrose (B13894) solution (e.g., 30% sucrose in PBS) until the tissue sinks.

-

Embed the tissue in an appropriate medium (e.g., OCT) and section using a cryostat.

-

Mount the sections on slides.

-

(Optional) Perform the sodium borohydride reduction step as described in the cell culture protocol.

-

Wash the sections with PBS and mount with a coverslip using an appropriate mounting medium.

Data Presentation

Currently, there is a lack of published quantitative data specifically detailing the fluorescence retention of this compound after fixation with various aldehydes. However, based on the known properties of other fixable Lucifer Yellow derivatives, a high degree of fluorescence retention is expected.

To quantitatively assess fluorescence retention, the following experimental approach is recommended:

-

Image a field of cells or a region of tissue containing this compound before fixation.

-

After fixation using the protocol described above, re-image the same field of view using identical acquisition parameters (e.g., laser power, exposure time, gain).

-

Measure the fluorescence intensity of individual cells or regions of interest before and after fixation using image analysis software.

-

Calculate the percentage of fluorescence retention.

The table below provides a template for recording and comparing such quantitative data.

| Fixative | Concentration | Incubation Time (min) | Average Fluorescence Intensity (Pre-fixation) | Average Fluorescence Intensity (Post-fixation) | Fluorescence Retention (%) |

| Paraformaldehyde | 4% | 20 | Experimental Data | Experimental Data | Calculated Value |

| Glutaraldehyde | 1% | 15 | Experimental Data | Experimental Data | Calculated Value |

| Paraformaldehyde + Glutaraldehyde | 4% + 0.5% | 20 | Experimental Data | Experimental Data | Calculated Value |

Workflow and Visualization

The following diagram illustrates a typical experimental workflow for labeling, fixing, and imaging biological samples using this compound.

Conclusion

References

Lucifer Yellow Ethylenediamine: A Technical Guide to Solubility and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of Lucifer yellow ethylenediamine (B42938) in commonly used laboratory solvents, water and dimethyl sulfoxide (B87167) (DMSO). It is designed to be a vital resource for researchers, scientists, and professionals in drug development who utilize this fluorescent dye in their experimental workflows. This guide includes detailed solubility data, practical experimental protocols for solution preparation, and a visual representation of a typical cell labeling and analysis workflow.

Core Properties of Lucifer Yellow Ethylenediamine

This compound is a fluorescent dye widely employed as a polar tracer in biological research. Its utility stems from its ability to be introduced into cells and subsequently fixed, allowing for detailed morphological studies and the investigation of intercellular communication. The ethylenediamine group provides a reactive primary amine, enabling the dye to be covalently linked to other molecules.

Solubility Data

The solubility of Lucifer yellow and its derivatives can be influenced by the specific salt form (e.g., potassium or lithium salt) and the solvent. Below is a summary of available quantitative solubility data for this compound and the closely related Lucifer yellow CH in water and DMSO.

| Compound | Solvent | Reported Solubility |

| This compound | DMSO | 10 mM[1] |

| Lucifer Yellow CH (dipotassium salt) | Water | 4 mg/mL[2] |

| Lucifer Yellow CH (dipotassium salt) | DMSO | 60 mg/mL[2] |

| Lucifer Yellow CH (dilithium salt) | Water | Good solubility[3] |

| Lucifer Yellow CH (dilithium salt) | Water | Up to 8% (w/v)[4] |

| Lucifer Yellow CH (dilithium salt) | Water | 1 mg/mL[5][6] |

| Lucifer Yellow CH | Water | Approximately 1 mg/ml[7] |

Note: Lucifer Yellow CH (carbohydrazide) is a closely related derivative and its solubility data is often relevant for users of this compound. The lithium salt forms of Lucifer yellow dyes are generally considered to have higher solubility in water compared to the potassium salts[4][8].

Experimental Protocols

The following protocols provide standardized procedures for the preparation of Lucifer yellow solutions for use in typical biological experiments.

Preparation of a 1 mg/mL Stock Solution in Water

This protocol is suitable for preparing a stock solution of Lucifer Yellow CH, which can be adapted for this compound.

Materials:

-

Lucifer Yellow CH (or ethylenediamine) powder

-

Distilled, deionized water (ddH₂O) or phosphate-buffered saline (PBS)

-

Vortex mixer

-

Microcentrifuge tubes or other suitable sterile containers

Procedure:

-

Weigh out the desired amount of Lucifer yellow powder.

-

Add the appropriate volume of ddH₂O or PBS to achieve a final concentration of 1 mg/mL. For example, dissolve 1 mg of the dye in 1 mL of solvent[6].

-

Vortex the solution until the dye is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

-

For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store frozen at -20°C or -80°C, protected from light[6]. It is advised not to store aqueous solutions for more than one day at refrigerated temperatures[7].

Preparation of Working Solutions

Working solutions are typically prepared by diluting the stock solution in a suitable buffer or cell culture medium.

Materials:

-

Lucifer yellow stock solution (e.g., 1 mg/mL)

-

Pre-warmed serum-free cell culture medium or PBS

-

Sterile tubes

Procedure:

-

Thaw a frozen aliquot of the Lucifer yellow stock solution.

-

Dilute the stock solution to the desired final working concentration. Common working concentrations can range from 0.05 to 1 mg/mL, and for some applications, may be in the micromolar range (e.g., 100 µM)[2][9]. For example, to prepare a 0.5% working solution from a 1 mg/mL stock, dilute the stock solution accordingly in pre-warmed serum-free media or PBS[6].

-

The optimal working concentration should be determined empirically for each specific application and cell type.

Experimental Workflow: Cell Labeling and Analysis

Lucifer yellow is frequently used as a tracer to assess cell loading, membrane integrity, or intercellular communication through gap junctions. The following diagram illustrates a typical experimental workflow for labeling cells and subsequent analysis.

Caption: A generalized workflow for cell labeling with Lucifer yellow.

This diagram outlines the key steps from cell preparation and dye loading to final analysis. The process typically involves preparing the cells and the dye solution, introducing the dye into the cells, allowing time for diffusion, washing away excess dye, and then imaging and analyzing the results. Fixation is an optional step that allows for longer-term storage of the labeled sample.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. Lucifer Yellow CH dipotassium salt | TargetMol [targetmol.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Invitrogen Lucifer Yellow CH, Lithium Salt, 25 mg 25 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 5. Powder | Sigma-Aldrich [sigmaaldrich.com]

- 6. Lucifer Yellow CH | bioactive chemcial | CAS# 67769-47-5 | InvivoChem [invivochem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Lucifer yellow - Wikipedia [en.wikipedia.org]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

An In-depth Technical Guide to Lucifer Yellow Ethylenediamine as a Polar Tracer

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Lucifer yellow ethylenediamine (B42938), a versatile and widely used polar tracer in cell biology and neuroscience. We will delve into its core mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its primary applications, and visualize complex processes through diagrams.

Core Mechanism of Action

Lucifer yellow ethylenediamine is a highly fluorescent, water-soluble dye that is generally membrane-impermeant. Its utility as a polar tracer stems from its ability to be introduced into cells and then tracked as it moves within or between them. The core mechanisms of action depend on the experimental application:

-

Cellular Impermeability and Introduction: Due to its hydrophilic nature and negative charge, Lucifer yellow cannot passively diffuse across the lipid bilayer of the cell membrane. This property is crucial as it ensures the dye remains within the cellular compartments into which it is introduced. Common methods of introduction include microinjection, electroporation, or uptake via fluid-phase endocytosis.

-

Fixability: The ethylenediamine group of Lucifer yellow allows it to be chemically fixed within cells using aldehyde-based fixatives like formaldehyde (B43269) or glutaraldehyde. This creates stable preparations for long-term microscopic analysis, including immunocytochemistry. The ethylenediamine can form Schiff bases with aldehydes and ketones, which can then be reduced to stable amine derivatives.

-

Gap Junction Permeability: One of the primary uses of Lucifer yellow is to assess intercellular communication through gap junctions. When introduced into a single cell, its relatively low molecular weight allows it to pass through gap junction channels into adjacent, coupled cells. The extent of dye transfer is a direct measure of the functionality of these channels.

-

Neuronal Tracing: In neuroscience, Lucifer yellow is extensively used to delineate the morphology of neurons. When microinjected into a neuron, the dye fills the entire cell, including its fine dendritic and axonal processes, allowing for detailed anatomical reconstruction.

-

Endocytosis/Pinocytosis Marker: As a fluid-phase tracer, Lucifer yellow is taken up by cells through endocytosis or pinocytosis. By incubating cells with Lucifer yellow, the process of vesicle formation and trafficking can be visualized and quantified.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound:

| Property | Value | References |

| Molecular Weight | 491.58 g/mol (dipotassium salt) | |

| Excitation Maximum | ~428 nm | |

| Emission Maximum | ~533-544 nm | |

| Stokes Shift | ~116 nm | |

| Cell Permeability | Membrane impermeant | |

| Solubility | Soluble in water and DMSO | |

| Fixability | Aldehyde-fixable |

Experimental Protocols

Here are detailed methodologies for key experiments using this compound.

This protocol is adapted from the scrape-loading dye transfer (SLDT) technique, a common method to assess gap junctional intercellular communication (GJIC) in a cell monolayer.

Materials:

-

Confluent cell culture in a 35-mm dish

-

Phosphate-buffered saline (PBS)

-

Lucifer yellow solution (0.05% in PBS)

-

Surgical scalpel or razor blade

-

4% paraformaldehyde (PFA) in PBS

-

Fluorescence microscope

Procedure:

-

Grow cells to confluency in a 35-mm culture dish.

-

Wash the cell monolayer three times with PBS.

-

Add the 0.05% Lucifer yellow solution to the dish, just enough to cover the cell layer.

-

Using a sterile scalpel or razor blade, make several parallel scrapes across the monolayer. This allows the dye to enter the damaged cells along the scrape line.

-

Incubate the dish for 3-5 minutes at room temperature to allow for dye transfer through gap junctions to adjacent, intact cells.

-

Carefully decant the dye solution and wash the monolayer three times with PBS to remove extracellular dye.

-

Fix the cells with 4% PFA for 10-20 minutes at room temperature.

-

Wash the fixed cells again with PBS.

-

Visualize the dye transfer using a fluorescence microscope. The extent of dye spread from the scrape line is indicative of the level of gap junctional communication.

This protocol describes the iontophoretic injection of Lucifer yellow into a single neuron for morphological analysis.

Materials:

-

Fixed brain slices or live neuronal preparation

-

Microscope with micromanipulator

-

Glass micropipettes

-

Lucifer yellow solution (1-5% in distilled water or appropriate buffer)

-

Electrophysiology setup for iontophoresis

Procedure:

-

Prepare the neuronal tissue (e.g., fixed brain slices).

-

Backfill a glass micropipette with the Lucifer yellow solution. The resistance of the electrode should ideally be between 10-40 MOhms.

-

Under microscopic guidance, carefully impale a target neuron with the micropipette.

-

Apply negative current pulses (e.g., -4 to -6 nA at 1 Hz) to iontophoretically inject the negatively charged Lucifer yellow into the neuron.

-

Continue injection until the entire dendritic and axonal arbor is brightly filled with the dye, as observed through fluorescence.

-

Allow the dye to diffuse throughout the cell for at least 30 minutes after injection.

-

If working with live tissue, fix the preparation with 4% PFA.

-

The filled neuron can then be imaged using confocal or epifluorescence microscopy for detailed morphological reconstruction.

This protocol outlines the use of Lucifer yellow to quantify fluid-phase uptake by cells in culture.

Materials:

-

Cells cultured on coverslips or in a multi-well plate

-

Labeling medium (e.g., culture medium containing 1 mg/mL Lucifer yellow)

-

Ice-cold PBS with 0.1% Bovine Serum Albumin (BSA)

-

Cell lysis buffer (e.g., 0.1% Triton X-100 in Tris buffer)

-

Fluorometer or fluorescence plate reader

Procedure:

-

Plate cells at a high density and culture until the desired confluency.

-

Replace the culture medium with the pre-warmed labeling medium containing Lucifer yellow.

-

Incubate the cells at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to allow for endocytic uptake. A 0-minute incubation should be performed on ice as a background control.

-

To stop the uptake, rapidly wash the cells three times with ice-cold PBS containing 0.1% BSA to remove extracellular dye.

-

Lyse the cells by adding the cell lysis buffer and incubating for 10 minutes.

-

Transfer the cell lysates to a microplate.

-

Measure the fluorescence of the lysates using a fluorometer with excitation at ~428 nm and emission at ~535 nm.

-

The fluorescence intensity is proportional to the amount of Lucifer yellow taken up by the cells and can be used to quantify the rate of endocytosis.

Mandatory Visualizations

Discovery and history of Lucifer yellow dyes.

An In-depth Technical Guide to Lucifer Yellow Dyes for Researchers, Scientists, and Drug Development Professionals.

Discovery and History

The development of Lucifer yellow, a highly fluorescent naphthalimide dye, marked a significant advancement in cell biology and neuroscience. Invented by Walter W. Stewart at the National Institutes of Health and patented in 1978, its creation was driven by the need for a tracer that was intensely fluorescent, readily visible in living cells at non-toxic concentrations, and small enough to pass through gap junctions.[1][2][3] The name "Lucifer" was inspired by the bioluminescent light of the firefly.

Prior to Lucifer yellow, researchers used dyes like Procion yellow, which had lower fluorescence intensity and were often more toxic to cells. Stewart synthesized a series of dyes, aiming for high fluorescence quantum yield, good water solubility, and the ability to be fixed within the cell.[2] This led to the creation of Lucifer yellow CH (carbohydrazide) and Lucifer yellow VS (vinyl sulfone).[1][4] The carbohydrazide (B1668358) group allows the dye to be covalently linked to surrounding biomolecules by aldehyde fixation, effectively trapping it within the cell for later analysis.[1]

The dye's ability to pass between adjacent cells through gap junctions, a phenomenon termed "dye-coupling," provided a powerful tool for studying intercellular communication.[3][5] This property has been instrumental in mapping neuronal circuits, understanding synaptic relationships, and characterizing the permeability of gap junctions in various cell types.[6][7][8][9]

The following diagram illustrates the timeline of the discovery and key applications of Lucifer yellow.

Physicochemical Properties and Formulations

Lucifer yellow dyes are available in several formulations, primarily as lithium, potassium, or ammonium (B1175870) salts to enhance water solubility.[1] The most common variants are Lucifer yellow CH (carbohydrazide) and Lucifer yellow VS (vinyl sulfone). The choice of salt can be critical in experiments where specific ion concentrations are a concern.[1]

| Property | Lucifer Yellow CH (Dilithium Salt)[1] | Lucifer Yellow CH (Dipotassium Salt)[10] | Lucifer Yellow VS (Dilithium Salt)[4] |

| Molecular Formula | C₁₃H₉Li₂N₅O₉S₂ | C₁₃H₉K₂N₅O₉S₂ | C₁₅H₁₀Li₂N₂O₈S₂ |

| Molecular Weight | 457.2 g/mol [11] | 521.57 g/mol [10] | 456.3 g/mol |

| Excitation Maximum | ~428-430 nm[10][11][12] | ~430 nm[12] | Not specified |

| Emission Maximum | ~533-540 nm[10][11][12] | ~540 nm[12] | Not specified |

| Reactive Group | Carbohydrazide | Carbohydrazide | Vinyl Sulfone |

| Fixability | Aldehyde-fixable[1] | Aldehyde-fixable | Aldehyde-fixable |

| Solubility | Good in water[10] | Good in water[10] | Good in water |

Key Applications and Methodologies

Lucifer yellow's versatility has led to its widespread use in numerous biological applications. Its primary uses include visualizing neuronal morphology, tracing intercellular pathways through gap junctions, and as a retrograde label.[5][13][14]

Visualizing Neuronal and Glial Morphology

The dye can be introduced into a single neuron or glial cell, such as an astrocyte, through a microelectrode via microinjection or iontophoresis.[14][15] It rapidly diffuses throughout the cytoplasm, filling the finest dendritic and axonal processes, allowing for detailed three-dimensional reconstruction of the cell's morphology.[7][14]

Studying Gap Junction Intercellular Communication (GJIC)

Lucifer yellow is an established gap-junction permeable dye.[13] When injected into one cell, its subsequent appearance in adjacent, coupled cells provides direct evidence of functional gap junctions.[6][8] This technique is invaluable for studying the role of cell-cell communication in both healthy and diseased tissues.[8][16]

The diagram below illustrates the process of dye transfer through gap junctions.

Experimental Protocols

The following are generalized protocols for intracellular filling and scrape loading. Optimization for specific cell types and experimental conditions is recommended.

Protocol: Intracellular Filling by Microinjection/Iontophoresis

This method is used to fill a single cell with Lucifer yellow to study its morphology or its connections to other cells.[7][17][18]

1. Materials:

-

Lucifer Yellow CH (lithium or potassium salt)

-

Intracellular solution (e.g., potassium acetate (B1210297) or potassium chloride based)

-

Glass micropipettes

-

Micromanipulator and injection system (e.g., for pressure or iontophoresis)

-

Fluorescence microscope

-

Fixative (e.g., 4% paraformaldehyde in PBS)

2. Methodology:

3. Detailed Steps:

-

Pipette Preparation: Pull glass capillaries to a fine tip (resistance of 50-150 MΩ). Dissolve Lucifer yellow CH in the desired intracellular solution to a final concentration of 1-5%.[10] Filter the solution and back-fill the micropipette.

-

Cell Loading: Under visual guidance (e.g., DIC optics), approach and impale the target cell with the micropipette.

-

Dye Ejection: For iontophoresis, apply negative current pulses (e.g., -1 to -5 nA) to eject the negatively charged dye. For microinjection, apply brief pulses of positive pressure.[17]

-

Incubation: Allow the dye to diffuse throughout the cell. This can take from a few minutes to over an hour depending on the cell size and extent of its processes.[14][17]

-

Fixation and Further Processing: After successful filling, the tissue can be fixed. The presence of the carbohydrazide group in Lucifer yellow CH allows it to be cross-linked to intracellular proteins by aldehyde fixatives, making the staining permanent and compatible with subsequent immunohistochemistry.[17]

Protocol: Scrape Loading Dye Transfer for GJIC Assay

This technique is used to assess gap junctional communication in a population of cultured cells.[16]

1. Materials:

-

Lucifer Yellow CH

-

Phosphate-buffered saline (PBS)

-

Cultured cells grown to confluence on a coverslip or dish

-

Surgical scalpel or needle

-

Fluorescence microscope

2. Methodology:

-

Cell Culture: Grow cells to a confluent monolayer.

-

Preparation: Wash the cells with PBS.

-

Dye Loading: Add a solution of Lucifer yellow (e.g., 1 mg/mL in PBS) to cover the cell monolayer.

-

Scraping: Gently make several scrapes or cuts across the monolayer with a scalpel blade or needle. This allows the dye to enter the damaged cells along the scrape line.

-

Incubation: Incubate for 5-15 minutes to allow the dye to transfer from the initially loaded cells to their neighbors via gap junctions.

-

Washing and Imaging: Wash the cells thoroughly with PBS to remove extracellular dye. Immediately observe the cells under a fluorescence microscope. The extent of dye spread away from the scrape line is indicative of the level of gap junction intercellular communication.[16]

References

- 1. Lucifer yellow - Wikipedia [en.wikipedia.org]

- 2. gwern.net [gwern.net]

- 3. acs.org [acs.org]

- 4. scbt.com [scbt.com]

- 5. Lucifer dyes--highly fluorescent dyes for biological tracing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Intracellular injection of lucifer yellow into lightly fixed cerebellar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gap-Junctional Single-Channel Permeability for Fluorescent Tracers in Mammalian Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Series of Biotinylated Tracers Distinguishes Three Types of Gap Junction in Retina - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lumiprobe.com [lumiprobe.com]

- 11. caymanchem.com [caymanchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. Visualizing Astrocyte Morphology Using Lucifer Yellow Iontophoresis [jove.com]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Intracellular injection of lucifer yellow into cortical neurons in lightly fixed sections and its application to human autopsy material - PubMed [pubmed.ncbi.nlm.nih.gov]

Lucifer Yellow Ethylenediamine (CAS 161578-11-6): A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of Lucifer Yellow Ethylenediamine (B42938) (LYen), a versatile fluorescent tracer. This document details its physicochemical properties, experimental applications, and safety considerations, with a focus on quantitative data and detailed methodologies.

Lucifer Yellow Ethylenediamine, with the CAS number 161578-11-6, is a highly water-soluble, polar fluorescent dye. Its utility in cellular and neuroscience research stems from its membrane impermeability in healthy cells and its ability to pass through gap junctions, making it an invaluable tool for studying cell-cell communication, neuronal morphology, and barrier integrity.

Physicochemical and Spectroscopic Properties

This compound (LYen), also known as PAsp-LY, is the dipotassium (B57713) salt of a sulfonated aminonaphthalimide derivative. Its key characteristic is the presence of a primary amine group from the ethylenediamine moiety, which allows for its covalent fixation to surrounding biomolecules using aldehyde-based fixatives. This property is crucial for preserving the dye's localization in tissues for microscopic analysis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 161578-11-6 | [2][3] |

| Molecular Formula | C₁₄H₁₁K₂N₃O₈S₂ | |

| Molecular Weight | 491.58 g/mol | |

| Solubility | Soluble in water and DMSO (e.g., 10 mM in DMSO) | [4] |

| Storage | Room temperature | [2] |

Table 2: Spectroscopic Properties of Lucifer Yellow Derivatives

| Property | Value | Solvent/Conditions | Reference(s) |

| Excitation Maximum (λex) | ~428 - 430 nm | Aqueous buffer | [5] |

| Emission Maximum (λem) | ~530 - 540 nm | Aqueous buffer | [5] |

| Quantum Yield (Φ) | 0.21 (for Lucifer Yellow CH) | Water | [6] |

| Fluorescence Lifetime (τ) | ~5.0 - 9.9 ns | Varies with solvent (Water, Ethanol, Methanol) | [4][7][8][9] |

Note: Spectroscopic properties can be influenced by the local microenvironment, including solvent polarity and pH.

Core Applications and Experimental Protocols

This compound is a versatile tool with a range of applications in life sciences research. Its utility as a polar tracer that can be fixed in situ makes it particularly valuable for a variety of experimental paradigms.

Chemical Reactivity for Fixation

A key feature of this compound is its ability to be covalently linked to cellular components. The primary amine of the ethylenediamine group can react with aldehydes and ketones to form a Schiff base. This intermediate can then be reduced to a stable secondary amine using reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaCNBH₃).[10] This fixation chemistry ensures that the dye is retained within the cell during subsequent processing for microscopy.

Assessment of Gap Junctional Intercellular Communication (GJIC)

Lucifer Yellow is widely used to assess the functionality of gap junctions, which are intercellular channels that allow the passage of small molecules and ions between adjacent cells.[11][12] Dysregulation of GJIC is implicated in various pathological conditions, including cancer.[13]

This is a rapid and simple method to qualitatively and quantitatively assess GJIC in a population of adherent cells.[14][15]

Protocol:

-

Culture cells to confluency in a petri dish.

-

Wash the cell monolayer twice with a phosphate-buffered saline solution containing Ca²⁺ and Mg²⁺ (PBSS).

-

Add a solution of Lucifer Yellow (typically 0.05% to 1 mg/mL in PBSS) to cover the cells.

-

Create a "scrape" across the monolayer using a sharp object like a scalpel or needle. This allows the dye to enter the damaged cells along the scrape line.

-

Incubate for a short period (e.g., 3-5 minutes) at room temperature to allow the dye to transfer to adjacent, healthy cells via gap junctions.

-

Wash the cells thoroughly with PBSS to remove extracellular dye.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Visualize the dye transfer using fluorescence microscopy. The extent of dye spread from the scrape line is indicative of the level of GJIC.

This technique provides a more controlled way to introduce the dye into a single cell and observe its transfer to neighboring cells.[5]

Protocol:

-

Prepare a solution of Lucifer Yellow in an appropriate intracellular buffer.

-

Back-fill a micropipette with the dye solution.

-

Using a micromanipulator, carefully impale a single cell in the culture.

-

Inject the dye into the cell using brief, hyperpolarizing current pulses.

-

Allow time for the dye to diffuse into adjacent cells through gap junctions.

-

Observe and record the spread of fluorescence to neighboring cells over time. The number of coupled cells is a measure of GJIC.

Neuronal Tracing and Morphology

Lucifer Yellow is an excellent tool for visualizing the detailed morphology of neurons, including their dendritic and axonal arborizations.[16]

Protocol:

-

Prepare a solution of Lucifer Yellow for microinjection or iontophoresis.

-

For in vitro slice preparations, visualize the target neuron using appropriate optics.

-

Impale the neuron with a Lucifer Yellow-filled microelectrode.

-

Inject the dye into the neuron using negative current pulses.

-

Allow sufficient time for the dye to diffuse throughout the neuron's processes.

-

Fix the tissue preparation.

-

The filled neuron can then be visualized using fluorescence or confocal microscopy. For electron microscopy, the dye can be photoconverted to an electron-dense product.[17]

Paracellular Permeability Assays

Lucifer Yellow is used to assess the integrity of cellular barriers, such as the intestinal epithelium or the blood-brain barrier, in vitro.[18][19]

Protocol (using a transwell system):

-

Culture a monolayer of the barrier-forming cells on a microporous membrane in a transwell insert.

-

Once a confluent monolayer is formed, add a known concentration of Lucifer Yellow to the apical (upper) chamber.

-

At various time points, collect samples from the basolateral (lower) chamber.

-

Measure the fluorescence of the samples from the basolateral chamber using a fluorescence plate reader.

-

The amount of Lucifer Yellow that has crossed the monolayer is used to calculate the apparent permeability coefficient (Papp), which is an indicator of barrier integrity.

Signaling Pathways Investigated with Lucifer Yellow

Lucifer Yellow is primarily used to study signaling pathways that involve direct cell-to-cell communication via gap junctions. These channels are composed of connexin proteins, and their permeability is tightly regulated by various signaling cascades.

For instance, in cancer biology, the loss of gap junctional communication is a hallmark of tumorigenesis. Lucifer Yellow can be used to demonstrate how oncogenic signaling pathways (e.g., those involving tyrosine kinases like BTK and ITK) can lead to the phosphorylation of connexins, resulting in the closure of gap junctions and a reduction in dye transfer between cells.[20] Conversely, certain therapeutic agents may restore GJIC, which can be visualized by an increase in Lucifer Yellow coupling.

In developmental biology, Lucifer Yellow is used to map patterns of cellular communication during tissue formation. The establishment and restriction of gap junctional communication are critical for defining developmental compartments and coordinating cell fate decisions.[21]

Safety and Handling

Conclusion

This compound is a powerful and versatile fluorescent tracer for investigating a wide range of biological questions. Its unique property of being fixable in situ, combined with its ability to traverse gap junctions, makes it an indispensable tool for researchers in cell biology, neuroscience, and drug development. The experimental protocols outlined in this guide provide a solid foundation for the successful application of this dye in various research contexts.

References

- 1. Testing fluorescence lifetime standards using two-photon excitation and time-domain instrumentation: rhodamine B, coumarin 6 and lucifer yellow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Visualization of neurons filled with biotinylated-lucifer yellow following identification of efferent connectivity with retrograde transport [pubmed.ncbi.nlm.nih.gov]

- 4. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Rhodamine B, Coumarin 6 and Lucifer Yellow - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CN105542764A - Yellow fluorescence carbon dots with high quantum yield and preparation method thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 161578-11-6 [chemicalbook.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Lucifer yellow - an angel rather than the devil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biotium.com [biotium.com]

- 14. This compound - Immunomart [immunomart.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. References | ISS [iss.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Asymmetrical developmental pattern of uptake of Lucifer Yellow into amacrine cells in the embryonic chick retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Lucifer Yellow Ethylenediamine: Protocols for Cell Loading and Analysis

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Lucifer Yellow ethylenediamine (B42938) is a highly fluorescent, fixable polar tracer widely utilized in cell biology to investigate cellular morphology, intercellular communication, and membrane permeability. Its ethylenediamine group allows for covalent linkage to cellular components through aldehyde-based fixatives, making it ideal for detailed and long-term microscopic analysis. This document provides detailed protocols for loading Lucifer Yellow ethylenediamine into cells using various techniques, along with methods for quantitative analysis.

Core Applications

-

Mapping Neuronal Architecture: Elucidation of dendritic and axonal arborizations.

-

Investigating Gap Junctional Intercellular Communication (GJIC): Assessing cell-to-cell communication by monitoring dye transfer.[1][2][3][4]

-

Membrane Permeability Assays: Evaluating the integrity of cell monolayers and the effects of compounds on barrier function.[5][6]

-

Studying Endocytosis: Quantifying fluid-phase uptake by cells.[7]

-

Cellular Labeling for Co-culture and Transplantation Studies: Tracking labeled cells over time.

Quantitative Data Summary

The efficiency of Lucifer Yellow loading and its impact on cell viability can vary significantly depending on the cell type and the chosen loading method. The following tables summarize key quantitative parameters from published studies.

Table 1: Electroporation Parameters for Lucifer Yellow Loading

| Cell Line | Lucifer Yellow Concentration | Voltage | Frequency | Pulse Duration | Reference |

| NRK | 2 mg/mL | 4 V | 40 kHz | 200 ms | [8] |

| BSC-1 | 2 mg/mL | 4 V | 40 kHz | 200 ms | [8] |

| MDCK-II | 2 mg/mL | 3 V | 40 kHz | 200 ms | [8] |

| MDCK-I | 2 mg/mL | 3 V | 40 kHz | 200 ms | [8] |

| CHO | Not Specified | 200-600 V/cm | 1 Hz | 100 µs (8 pulses) | [9] |

Table 2: Lucifer Yellow Concentration in Various Applications

| Application | Cell/Tissue Type | Lucifer Yellow Concentration | Reference |

| Electroporation | General Cell Culture | 5 mM | [10] |

| Scrape Loading | CHO Cells | 1 mM | |

| Permeability Assay | hCMEC/D3 | 20 µM | [5] |

| Permeability Assay | Caco-2 | 300 µM | [11] |